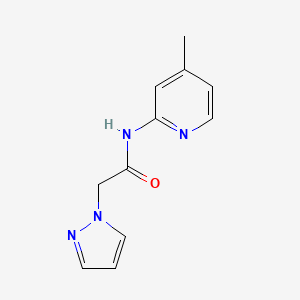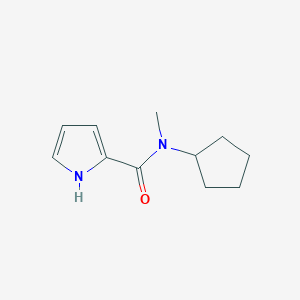
N-cycloheptyl-N-methylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-N-methylthiophene-3-carboxamide, also known as CT-3, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, which are the primary receptors for cannabinoids in the body. CT-3 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain.
Wirkmechanismus
N-cycloheptyl-N-methylthiophene-3-carboxamide exerts its effects by binding to the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune function. This compound binds to these receptors and activates various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. This compound has also been shown to reduce pain and inflammation by inhibiting the release of substance P, a neuropeptide that plays a crucial role in pain transmission. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-cycloheptyl-N-methylthiophene-3-carboxamide has several advantages for lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise targeting of these receptors. This compound is also stable and can be easily synthesized and purified. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-cycloheptyl-N-methylthiophene-3-carboxamide. One area of research is the development of more potent and selective CB1 and CB2 agonists for the treatment of various diseases. Another area of research is the investigation of the potential synergistic effects of this compound with other drugs, such as chemotherapy agents, for the treatment of cancer. Additionally, more studies are needed to investigate the long-term effects of this compound on various physiological processes and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-cycloheptyl-N-methylthiophene-3-carboxamide involves the reaction of 3-thiophenecarboxylic acid with cycloheptylamine and methyl iodide in the presence of a base. The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-N-methylthiophene-3-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anticancer properties. This compound has been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Eigenschaften
IUPAC Name |
N-cycloheptyl-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-14(12-6-4-2-3-5-7-12)13(15)11-8-9-16-10-11/h8-10,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCOZKLDPAWXEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507805.png)



![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)


